molecular formula C9H12O3S B13528838 2,3,4-Trimethoxybenzenethiol

2,3,4-Trimethoxybenzenethiol

Cat. No.: B13528838
M. Wt: 200.26 g/mol
InChI Key: IDNJZYXFIGQOAS-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzenethiol is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4-Trimethoxybenzenethiol typically involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide. This reaction yields 1,2,3-trimethoxybenzene, which is then subjected to further reactions to introduce the thiol group .

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to achieve a product purity of over 99%, with a total recovery rate of approximately 73% . The raw materials used are readily available, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiolate anions.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2,3,4-Trimethoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect cellular processes and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a thiol group.

    2,3,4-Trimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.

    2,3,4-Trimethoxybenzene: Lacks the thiol group, only contains methoxy groups.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2,3,4-trimethoxybenzenethiol

InChI

InChI=1S/C9H12O3S/c1-10-6-4-5-7(13)9(12-3)8(6)11-2/h4-5,13H,1-3H3

InChI Key

IDNJZYXFIGQOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S)OC)OC

Origin of Product

United States

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